2-Amino-9-[3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]-7-methyl-1,8-dihydropurin-6-one
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Overview
Description
2-Amino-9-[3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]-7-methyl-1,8-dihydropurin-6-one is a purine nucleoside. This compound is a derivative of guanosine, which is a nucleoside comprising guanine attached to a ribose (ribofuranose) ring via a β-N9-glycosidic bond
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Amino-9-[3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]-7-methyl-1,8-dihydropurin-6-one typically involves the following steps:
Starting Materials: The synthesis begins with the preparation of the ribose sugar derivative and the purine base.
Glycosylation Reaction: The ribose derivative is glycosylated with the purine base under acidic or basic conditions to form the nucleoside.
Purification: The product is purified using chromatographic techniques to obtain the desired nucleoside.
Industrial Production Methods
Industrial production methods for this compound involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process includes:
Bulk Synthesis: Large quantities of starting materials are reacted in industrial reactors.
Optimization: Reaction conditions such as temperature, pH, and solvent are optimized for maximum efficiency.
Purification: Industrial-scale purification techniques, including crystallization and chromatography, are employed to isolate the final product.
Chemical Reactions Analysis
Types of Reactions
2-Amino-9-[3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]-7-methyl-1,8-dihydropurin-6-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form different derivatives.
Reduction: Reduction reactions can modify the functional groups on the purine base.
Substitution: Nucleophilic substitution reactions can introduce new functional groups.
Common Reagents and Conditions
Oxidizing Agents: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reducing Agents: Sodium borohydride and lithium aluminum hydride are commonly used reducing agents.
Substitution Reagents: Halogenating agents and nucleophiles are used for substitution reactions.
Major Products
The major products formed from these reactions include various modified nucleosides with altered functional groups, which can have different biological activities and properties .
Scientific Research Applications
2-Amino-9-[3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]-7-methyl-1,8-dihydropurin-6-one has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound is studied for its role in cellular processes and as a potential therapeutic agent.
Medicine: Research is ongoing to explore its antiviral and anticancer properties.
Industry: It is used in the production of pharmaceuticals and as a research tool in biochemical studies
Mechanism of Action
The mechanism of action of 2-Amino-9-[3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]-7-methyl-1,8-dihydropurin-6-one involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound targets enzymes involved in nucleic acid synthesis and metabolism.
Pathways: It interferes with the replication of viral DNA and RNA, making it a potential antiviral agent
Comparison with Similar Compounds
Similar Compounds
Guanosine: A naturally occurring nucleoside with similar structure but different functional groups.
Adenosine: Another purine nucleoside with distinct biological functions.
Inosine: A nucleoside that plays a role in various metabolic pathways.
Uniqueness
2-Amino-9-[3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]-7-methyl-1,8-dihydropurin-6-one is unique due to its specific functional groups, which confer distinct chemical and biological properties.
Properties
IUPAC Name |
2-amino-9-[3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]-7-methyl-1,8-dihydropurin-6-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H17N5O5/c1-15-3-16(8-5(15)9(20)14-11(12)13-8)10-7(19)6(18)4(2-17)21-10/h4,6-7,10,17-19H,2-3H2,1H3,(H3,12,13,14,20) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZBDDPUHBOFHFRK-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CN(C2=C1C(=O)NC(=N2)N)C3C(C(C(O3)CO)O)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H17N5O5 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
299.28 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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